2-Nitrophenyl pentyl ether
Overview
Description
2-Nitrophenyl pentyl ether is an organic compound with the chemical formula C11H15NO3. It is a colorless liquid that is soluble in organic solvents such as ether and dimethylformamide. The compound has a melting point of approximately -5 to -4 degrees Celsius and a boiling point of about 235 to 236 degrees Celsius . It is primarily used in organic synthesis and pharmaceutical research.
Preparation Methods
The preparation of 2-nitrophenyl pentyl ether can be achieved through the esterification reaction of 2-nitrophenol with pentanol under acidic conditions. The reaction is typically catalyzed by an acidic catalyst such as sulfuric acid . The general steps are as follows:
- 2-Nitrophenol reacts with pentanol in the presence of an acidic catalyst.
- The reaction mixture is heated to promote the esterification process.
- The product, this compound, is then purified through distillation or other suitable methods.
Chemical Reactions Analysis
2-Nitrophenyl pentyl ether undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 2-nitrophenol and pentanol.
Hydrolysis: In the presence of water and an acid or base, the ether bond can be hydrolyzed to yield 2-nitrophenol and pentanol.
Scientific Research Applications
2-Nitrophenyl pentyl ether has several applications in scientific research:
Catalysis: It can be used as a ligand in metal-organic catalysts.
Advanced Intermediates: It serves as an intermediate in the synthesis of drugs, pesticides, and antioxidants.
Chemical Analysis: It is used for the detection and quantitative analysis of other compounds.
Functional Materials: It is employed in the preparation of dyes and photosensitive materials
Mechanism of Action
The mechanism of action of 2-nitrophenyl pentyl ether involves its interaction with various molecular targets. As a ligand in metal-organic catalysts, it facilitates the formation of metal-ligand complexes, which can then participate in catalytic cycles. The nitro group can undergo reduction or substitution reactions, altering the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
2-Nitrophenyl pentyl ether can be compared with other similar compounds such as:
2-Nitrophenyl octyl ether: Similar in structure but with a longer alkyl chain, leading to different solubility and reactivity properties.
2-Nitrophenyl dodecyl ether: Another similar compound with an even longer alkyl chain, used in different applications due to its distinct physical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and reactivity.
Properties
IUPAC Name |
1-nitro-2-pentoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCISCRAMHCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282880 | |
Record name | 2-Nitrophenyl pentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39645-91-5 | |
Record name | NSC28597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrophenyl pentyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenyl pentyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.